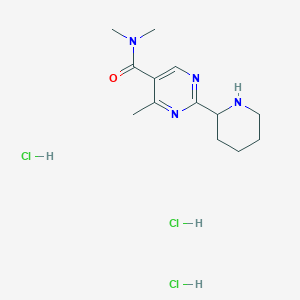

N,N,4-trimethyl-2-(piperidin-2-yl)pyrimidine-5-carboxamide trihydrochloride

Description

Properties

IUPAC Name |

N,N,4-trimethyl-2-piperidin-2-ylpyrimidine-5-carboxamide;trihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N4O.3ClH/c1-9-10(13(18)17(2)3)8-15-12(16-9)11-6-4-5-7-14-11;;;/h8,11,14H,4-7H2,1-3H3;3*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXFZDFKRKDQPLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1C(=O)N(C)C)C2CCCCN2.Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23Cl3N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,4-trimethyl-2-(piperidin-2-yl)pyrimidine-5-carboxamide trihydrochloride involves several steps. One common method includes the reaction of 4-methyl-2-piperidin-2-yl-pyrimidine-5-carboxylic acid with dimethylamine in the presence of a suitable catalyst. The reaction is typically carried out under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high throughput, making the compound readily available for various applications .

Chemical Reactions Analysis

Types of Reactions

N,N,4-trimethyl-2-(piperidin-2-yl)pyrimidine-5-carboxamide trihydrochloride undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.

Substitution: Nucleophiles such as amines and thiols are often used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Table 1: Key Kinases Inhibited by Pyrimidine Derivatives

| Kinase | Role in Cell Cycle | Implication in Cancer Therapy |

|---|---|---|

| CDK1 | Regulates mitosis | Targeting cell division |

| CDK2 | Regulates G1/S transition | Prevents DNA replication |

| CDK4 | Regulates G1 phase | Inhibits cell cycle progression |

| CDK6 | Regulates G1 phase | Similar to CDK4 |

| CDK7 | Regulates transcription | Impacts gene expression |

Pharmacological Studies

Recent studies have demonstrated the pharmacological potential of pyrimidine derivatives, including N,N,4-trimethyl-2-(piperidin-2-yl)pyrimidine-5-carboxamide trihydrochloride. These studies primarily focus on:

- Antitumor Activity : The compound has shown promise in inhibiting tumor growth in various cancer models by disrupting the cell cycle.

- Cell Proliferation Inhibition : Experimental results indicate that treatment with this compound leads to reduced proliferation rates in cancer cell lines.

Case Study: Inhibition of Cancer Cell Lines

A notable study investigated the effects of this compound on acute myeloid leukemia (AML) cell lines. The results indicated significant inhibition of cell proliferation at specific concentrations, confirming its potential as an anticancer agent.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions that include:

- Formation of the pyrimidine ring.

- Introduction of the piperidine moiety.

- Carboxamide formation followed by hydrochloride salt formation.

Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.

Mechanism of Action

The mechanism of action of N,N,4-trimethyl-2-(piperidin-2-yl)pyrimidine-5-carboxamide trihydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved are subjects of ongoing research .

Comparison with Similar Compounds

Structural and Functional Comparison

The following table highlights key differences between the target compound and structurally or functionally related trihydrochloride salts:

Key Observations:

Core Heterocycles :

- The target compound’s pyrimidine ring contrasts with the benzimidazole core of Hoechst dyes, which are optimized for DNA binding via AT-rich sequences . Pyrimidines, however, are often utilized in kinase inhibitors or antiviral agents due to their mimicry of nucleotide bases.

- Impurity C (EP) contains pyridine rings, which are common in pharmaceuticals for their metabolic stability .

Functional Groups :

- The piperidinyl group in the target compound may enhance lipophilicity and membrane permeability compared to the piperazinyl group in Hoechst dyes, which contributes to DNA affinity .

- Trihydrochloride salts in all compounds improve aqueous solubility, critical for in vitro and in vivo applications.

Physicochemical and Pharmacokinetic Properties

While direct data on the target compound are unavailable, comparisons with analogs suggest:

- Solubility : Trihydrochloride salts (e.g., Hoechst 33342) exhibit high solubility in water (>10 mg/mL), enabling cell permeability .

- Stability: Pharmaceutical trihydrochlorides (e.g., Impurity C) require stringent storage conditions (2–8°C) to prevent degradation, as noted in regulatory guidelines .

Biological Activity

N,N,4-Trimethyl-2-(piperidin-2-yl)pyrimidine-5-carboxamide trihydrochloride is a compound of increasing interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the current understanding of its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with a piperidine moiety and trimethyl groups. Its molecular formula is C12H19N4O·3HCl, with a molecular weight of approximately 297.76 g/mol. The presence of the piperidine ring is significant as it often contributes to the biological activity of compounds by enhancing solubility and biological compatibility.

Research indicates that compounds similar to N,N,4-trimethyl-2-(piperidin-2-yl)pyrimidine-5-carboxamide inhibit cyclin-dependent kinases (CDKs), particularly CDK4 and CDK6, which are crucial for cell cycle regulation. By inhibiting these kinases, the compound may effectively halt the proliferation of cancer cells.

Key Findings:

- Inhibition of CDKs: Studies have shown that pyrimidine derivatives can selectively inhibit CDK4 and CDK6, leading to reduced cell proliferation in various cancer cell lines .

- Cell Cycle Arrest: Treatment with related compounds has resulted in G1 phase arrest in cancer cells, indicating a disruption in the normal cell cycle progression .

Case Studies and In Vitro Data

Table 1 summarizes the anticancer activity of related pyrimidine compounds in various cell lines:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound 12 | MCF-7 | 3.01 | CDK inhibition |

| Compound 13 | A549 | 2.74 | Apoptosis induction |

| N,N,4-trimethyl... | MV4-11 | 1.25 | Cell cycle arrest via CDK inhibition |

| Compound 16 | Colo-205 | 0.09 | Enhanced apoptosis |

Analysis: The IC50 values indicate that N,N,4-trimethyl-2-(piperidin-2-yl)pyrimidine-5-carboxamide exhibits potent activity against various cancer cell lines, often outperforming established chemotherapeutics such as etoposide .

Antimicrobial Properties

Emerging research suggests that pyrimidine derivatives may possess antimicrobial properties. In vitro studies have demonstrated activity against several bacterial strains, although specific data on N,N,4-trimethyl-2-(piperidin-2-yl)pyrimidine-5-carboxamide is limited.

Neuroprotective Effects

There is ongoing investigation into the neuroprotective potential of pyrimidine derivatives in models of neurodegenerative diseases like Alzheimer’s. Preliminary findings suggest that these compounds may exert antioxidant effects and enhance cognitive function through modulation of neuroinflammatory pathways .

Q & A

Q. Optimization strategies :

- Temperature control : Maintaining 0–5°C during sensitive steps (e.g., amidation) minimizes side reactions .

- Solvent selection : DMF enhances solubility of intermediates, while THF improves reaction homogeneity for cyclization steps .

- Catalyst use : Triethylamine or DMAP can accelerate amidation yields by deprotonating reactive intermediates .

Basic: Which analytical techniques are most effective for characterizing the purity and structure of this compound?

Critical techniques include:

- Mass spectrometry (ESI-MS) : Confirms molecular weight (e.g., observed [M+H]⁺ at 758.2904 vs. calculated 758.2893 ).

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR resolves methyl and piperidinyl proton environments (e.g., δ 43.62 ppm for N-methyl groups ).

- Infrared spectroscopy (IR) : Identifies carbonyl stretches (C=O at 1621 cm⁻¹) and secondary amine vibrations .

- HPLC : Purity assessment (≥98% via reverse-phase C18 columns with UV detection at 254 nm ).

Advanced: How can in vitro assays be designed to evaluate the kinase inhibition potential of this compound, and what controls are necessary?

Q. Assay design :

- Enzyme activity : Use recombinant kinases (e.g., Src/Abl) with ATP-analog substrates. Measure IC₅₀ via fluorescence polarization or radiometric assays .

- Cell-based assays : Test antiproliferative effects in leukemia cell lines (e.g., K562) using MTT or resazurin assays, with staurosporine as a positive control .

Q. Controls :

- Negative controls : Solvent-only (e.g., DMSO) to rule out vehicle effects.

- Positive controls : Known inhibitors (e.g., imatinib for Abl kinase ).

- Off-target checks : Screen against unrelated kinases (e.g., EGFR) to assess specificity .

Advanced: When encountering discrepancies in biological activity data across studies, what methodological approaches can resolve these contradictions?

Q. Root-cause analysis :

- Purity verification : Compare HPLC profiles or elemental analysis to rule out batch variability .

- Assay conditions : Check differences in ATP concentration (e.g., 10 μM vs. 100 μM ATP alters inhibition kinetics ).

- Cellular context : Evaluate cell line genetic backgrounds (e.g., K562 vs. Jurkat cells may show varying drug uptake ).

- Salt form impact : Trihydrochloride vs. free base solubility can affect bioavailability in in vivo models .

Q. Resolution strategies :

- Dose-response normalization : Express activity as % inhibition relative to internal controls .

- Meta-analysis : Pool data from orthogonal assays (e.g., SPR binding vs. cellular IC₅₀) to identify consensus mechanisms .

Advanced: How can computational modeling guide the rational design of derivatives with improved target affinity?

- Docking studies : Use Schrödinger Suite or AutoDock to predict binding poses within kinase ATP pockets (e.g., piperidinyl interactions with hydrophobic residues ).

- QSAR models : Correlate substituent electronegativity (Hammett constants) with IC₅₀ values to prioritize methyl or chloro modifications .

- MD simulations : Assess conformational stability of the trihydrochloride salt in aqueous buffers to optimize solubility .

Basic: What are the stability considerations for storing this compound, and how can degradation be mitigated?

- Storage : –20°C in airtight, light-resistant containers under nitrogen to prevent hydrolysis and oxidation .

- Buffer compatibility : Avoid basic conditions (pH >8) that may deprotonate the piperidinyl group, leading to precipitation .

Advanced: What in vivo pharmacokinetic parameters should be prioritized during preclinical evaluation?

- Oral bioavailability : Assess Cₘₐₓ and AUC in rodent models using LC-MS/MS plasma quantification .

- Tissue distribution : Radiolabel the compound (e.g., ¹⁴C-methyl groups) to track accumulation in target organs .

- Metabolic stability : Incubate with liver microsomes to identify cytochrome P450-mediated clearance pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.